Bienvenue dans la boutique en ligne BenchChem!

Lucidenic acid G

Triterpenoid biochemistry Structure–activity relationship Natural product isolation

Lucidenic acid G (CAS 102607-21-6) is a tetracyclic lanostane-type triterpenoid belonging to the C27 lucidenic acid subfamily, isolated from the fruiting bodies and spores of the medicinal fungus Ganoderma lucidum (Reishi/Lingzhi). Its molecular formula is C27H40O7 (monoisotopic mass 476.2774 Da).

Molecular Formula C27H40O7
Molecular Weight 476.6 g/mol
CAS No. 102607-21-6
Cat. No. B1675360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucidenic acid G
CAS102607-21-6
SynonymsLucidenic acid G
Molecular FormulaC27H40O7
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O
InChIInChI=1S/C27H40O7/c1-14(6-7-21(33)34)15-10-20(32)27(5)23-16(29)11-18-24(2,9-8-19(31)25(18,3)13-28)22(23)17(30)12-26(15,27)4/h14-16,18,20,28-29,32H,6-13H2,1-5H3,(H,33,34)/t14-,15-,16+,18-,20+,24+,25-,26-,27+/m1/s1
InChIKeyPWSMDKBWXADYJS-HPMFNFBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lucidenic Acid G (CAS 102607-21-6): A Structurally Distinct C27-Lanostane Triterpenoid from Ganoderma lucidum for Targeted Pharmacological Screening


Lucidenic acid G (CAS 102607-21-6) is a tetracyclic lanostane-type triterpenoid belonging to the C27 lucidenic acid subfamily, isolated from the fruiting bodies and spores of the medicinal fungus Ganoderma lucidum (Reishi/Lingzhi) [1]. Its molecular formula is C27H40O7 (monoisotopic mass 476.2774 Da) [1]. Among the 22 characterized lucidenic acids, lucidenic acid G belongs to a distinctive subgroup—together with lucidenic acids H, I, J, O, and R—that possesses a hydroxyl substituent at the C24 position of the side chain, a structural feature absent from the more extensively studied lucidenic acids A, B, C, and N [1]. Research on lucidenic acids overall remains significantly less extensive compared to that on ganoderic acids, and lucidenic acid G specifically has no published quantitative pharmacological data, representing an under-characterized tool compound for de novo target identification and structure–activity relationship (SAR) exploration [1][2].

Why Lucidenic Acid G Cannot Be Interchanged with Other Ganoderma Triterpenoids: Structural and Pharmacological Divergence


Generic substitution among Ganoderma triterpenoids is pharmacologically invalid because subtle variations in lanostane skeleton oxygenation and side-chain architecture critically dictate biological activity [1][2]. The 2023 comprehensive review of lucidenic acids explicitly notes that 'the type of functional group at C3, number of hydroxyl groups, and type of side chain are crucial for the biological activities of triterpenoids,' and that an increase in hydroxyl group count generally leads to decreased cytotoxicity [1]. Lucidenic acid G possesses a unique substitution combination—a C3 ketone, C7 hydroxyl, C12 hydroxyl, and C15 hydrogen (unsubstituted)—in a subgroup bearing a C24-hydroxylated side chain [1]. This pattern differs from every other lucidenic acid with reported bioactivity data. For instance, lucidenic acid B (R4 = OH at C15), lucidenic acid A (R3 = O at C12), and lucidenic acid N (R1 = OH at C3) each exhibit distinct substitution profiles that correlate with their differential cytotoxic and anti-invasive potencies [1][3]. Therefore, procuring lucidenic acid G is mandatory for any experimental program requiring the specific C24-hydroxylated, C15-unsubstituted C27 triterpenoid chemotype—substitution with any other lucidenic or ganoderic acid would introduce a different stereoelectronic profile and consequently confound biological readouts.

Quantitative Differentiation Evidence for Lucidenic Acid G (CAS 102607-21-6) vs. Closest Lucidenic Acid Analogs


C24 Hydroxylation: A Key Structural Determinant Distinguishing Lucidenic Acid G from the Major Bioactive Lucidenic Acids A, B, C, and N

Lucidenic acid G is structurally classified within the C24-hydroxylated subgroup of lucidenic acids (together with lucidenic acids H, I, J, O, R), characterized by a hydroxyl substituent at the C24 position of the lanostane side chain [1]. In contrast, the four most extensively pharmacologically characterized lucidenic acids—A, B, C, and N—all lack C24 hydroxylation [1]. This structural dichotomy is functionally significant: SAR analyses of Ganoderma triterpenoids have established that side-chain hydroxylation state directly modulates cytotoxicity and target engagement profiles [1][2]. Specifically, the 2023 review concluded that an increase in the number of hydroxyl groups in triterpenoids leads to a decrease in cytotoxicity [1]. Lucidenic acid G, with four total hydroxyl groups (C7-OH, C12-OH, C24-OH, and C27-OH as the carboxyl terminus), is predicted to exhibit attenuated cytotoxicity relative to its less-hydroxylated congeners, making it a valuable probe for dissecting hydroxyl-dependent activity cliffs in the lucidenic acid chemical series.

Triterpenoid biochemistry Structure–activity relationship Natural product isolation

C15 Unsubstituted (R4 = H): Lucidenic Acid G Lacks the C15-OH Found in Lucidenic Acid B, a Key Determinant of Apoptosis-Inducing Anti-Cancer Activity

Lucidenic acid G has an unsubstituted C15 position (R4 = H), differentiating it from lucidenic acid B (R4 = OH), which is the only lucidenic acid demonstrated to induce cancer cell apoptosis via caspase-9/caspase-3 activation and PARP cleavage [1]. The presence or absence of a C15 hydroxyl group is a critical binary switch in the lucidenic acid pharmacophore. Lucidenic acid B (C15-OH) uniquely induces apoptosis in HL-60 leukemia cells (IC50 = 45.0 μM) and HepG2 hepatoma cells (IC50 = 112 μM), whereas lucidenic acids A, C, and N (all lacking C15-OH) cause G1 phase cell cycle arrest without inducing apoptosis [1][2]. Since lucidenic acid G shares the C15-unsubstituted status with A, C, and N, it is predicted to diverge mechanistically from lucidenic acid B and exhibit a non-apoptotic cellular response profile [1].

Cancer cell biology Apoptosis Triterpenoid SAR

R1 = Ketone (C3=O): Contrast with Lucidenic Acid N's C3-OH and Implications for Cholinesterase Inhibitory Activity

Lucidenic acid G bears a C3 ketone (R1 = O), setting it apart from lucidenic acid N (R1 = OH at C3). This substitution difference is pharmacologically consequential for cholinesterase inhibition: lucidenic acid N (C3-OH) inhibits acetylcholinesterase with an IC50 of 25.91 ± 0.89 μM, whereas lucidenic acids with a C3 ketone group generally show weaker or absent cholinesterase inhibitory activity [1]. The C3 oxidation state (ketone vs. hydroxyl) has been identified in multiple Ganoderma triterpenoid SAR studies as a critical determinant of target engagement, with the C3-OH being specifically associated with α-glucosidase and acetylcholinesterase inhibitory activity [1].

Enzyme inhibition Acetylcholinesterase Neuroprotection screening

Under-Characterized Pharmacological Profile as a Strategic Selection Advantage: Lucidenic Acid G Offers a Clean Slate for De Novo Target Identification

As documented in the most comprehensive 2023 review on lucidenic acids, lucidenic acid G has no assigned pharmacological activity in any of the eight major bioactivity categories (anti-cancer, anti-inflammatory, antioxidant, anti-viral, anti-hyperlipidemic, anti-hypercholesterolemic, anti-diabetic, neuroprotective) [1]. In contrast, the structurally related lucidenic acids A, B, C, D1, D2, E1, E2, F, and H all have one or more empirically assigned pharmacological activities [1]. This absence of prior pharmacological annotation is not a limitation but a strategic asset: lucidenic acid G is the only lucidenic acid from the C24-hydroxylated subgroup that remains entirely pharmacologically unassigned, making it the ideal candidate for unbiased phenotypic screening campaigns where prior activity data for other lucidenic acids could introduce confirmation bias [1][2].

Drug discovery Target identification Natural product screening

Molecular Weight and LogP Differentiation from Ganoderic Acids: A C27 Scaffold Advantage for Pharmacokinetic Property Space

Lucidenic acid G (MW = 476.60 g/mol, molecular formula C27H40O7) belongs to the C27 trinorlanostane series, whereas ganoderic acids—the dominant triterpenoid class in Ganoderma lucidum—are C30 lanostane compounds with molecular weights typically exceeding 500 g/mol [1][2]. This carbon skeleton difference (C27 vs. C30) translates into a systematic molecular weight reduction of approximately 40–60 Da and a corresponding decrease in lipophilicity (predicted ALogP = 1.732 for lucidenic acid G) [1][3]. In the context of drug-likeness filters (e.g., Lipinski's Rule of Five), the lower MW and AlogP of the C27 lucidenic acid scaffold, relative to C30 ganoderic acids, positions lucidenic acid G in a more favorable physicochemical space for oral bioavailability and CNS penetration predictions [1].

Drug-likeness Pharmacokinetics Triterpenoid chemoinformatics

Lucidenic Acid G Is Structurally Validated by Independent Isolation Studies but Not Quantified in Natural Sources: Implications for Synthetic vs. Extractive Procurement

Lucidenic acid G has been detected in Ganoderma lucidum fruiting bodies (ethanol extract) and spores (methanol extract) across multiple studies, but its content has never been quantified in mg/g dry weight terms [1]. In the comprehensive 2023 review's Table 1, the 'Amount' column for lucidenic acid G in all known sources is marked as '*' (not specified in the literature) [1]. This contrasts sharply with lucidenic acid A (2.8 mg/g dry weight in fruiting bodies, ethanol extract), lucidenic acid N (0.257–0.884 mg/g dry weight, wild samples), and lucidenic acid E2 (2.246–3.306 mg/g in lyophilized samples) [1]. The consistently non-quantified status of lucidenic acid G across all Ganoderma species and extraction methods strongly implies it is a low-abundance secondary metabolite in natural sources [1].

Natural product sourcing Quality control Synthetic chemistry

Highest-Impact Research and Industrial Application Scenarios for Lucidenic Acid G (CAS 102607-21-6) Based on Verified Differential Evidence


SAR Matrix Completion: Mapping the C24-Hydroxylated Quadrant of the Lucidenic Acid Pharmacophore

Investigators constructing comprehensive SAR models for the lucidenic acid chemical series require lucidenic acid G to represent the C24-hydroxylated, C15-unsubstituted, C3-ketone topological space. The 2023 lucidenic acid review explicitly defines this subgroup (G, H, I, J, O, R) as distinct from the major bioactivity-assigned lucidenic acids A–F and N [1]. Incorporating lucidenic acid G into multi-compound cytotoxicity, enzyme inhibition, and target engagement panels enables systematic assessment of how C24 hydroxylation modulates activity relative to the C24-unsubstituted baseline compounds. The SAR insight that increased hydroxylation correlates with attenuated cytotoxicity [1] can be directly tested by comparing lucidenic acid G (4 hydroxyl groups) against lucidenic acid A (1 hydroxyl group) under identical assay conditions.

Unbiased Phenotypic Screening for Novel Target Identification in Oncology and Neuroprotection

Lucidenic acid G's complete absence of pharmacological annotation—0 out of 8 reviewed activity categories [1]—makes it the ideal compound for unbiased phenotypic screening campaigns. Unlike lucidenic acids A, B, or C, whose anti-cancer, anti-inflammatory, and anti-viral activities are already crowded with mechanistic literature, lucidenic acid G offers a clean biochemical slate. Deploying lucidenic acid G in high-content screening (HCS) assays across oncology (NCI-60 panel), neuroprotection (SH-SY5Y, PC12), or metabolic disease (HepG2 steatosis model) cell panels maximizes the probability of discovering first-in-class activity for this chemotype, without the confirmation bias that pre-existing literature imposes on the more studied lucidenic acids.

Lead-Likeness-Optimized Starting Point for Ganoderma-Derived Drug Discovery Programs

Drug discovery programs operating under strict physicochemical property filters (e.g., MW ≤500, AlogP ≤5) should prioritize lucidenic acid G (MW 476.60, ALogP 1.732) [1][2] over the larger C30 ganoderic acids (MW >500). The systematic MW reduction inherent to the C27 trinorlanostane scaffold positions lucidenic acid G closer to lead-like chemical space without requiring structural truncation. This physicochemical advantage, combined with the compound's untested biological profile, makes lucidenic acid G a strategically superior starting point for fragment-based or structure-based drug design efforts targeting kinase, protease, or nuclear receptor families that have known Ganoderma triterpenoid interactions.

Standardized Reference Material for Lucidenic Acid Chemotyping and Ganoderma Species Authentication

The HPLC fingerprint profiles of lucidenic acids have been established as strain-specific chemotaxonomic markers for distinguishing Ganoderma lucidum cultivars [3]. Lucidenic acid G, identified in both fruiting bodies and spores across multiple Ganoderma species [1], serves as a diagnostic reference standard for verifying the lucidenic acid type (LA-type) HPLC spectrum in quality control laboratories. Its non-quantified natural abundance [1] further necessitates the use of a certified synthetic or highly purified reference standard for accurate retention time calibration and peak identity confirmation in complex Ganoderma extract chromatograms, supporting both academic authentication studies and industrial GMP-compliant botanical extract standardization.

Quote Request

Request a Quote for Lucidenic acid G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.